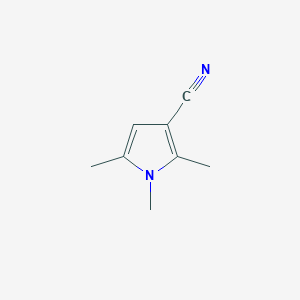

1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile

Description

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader evolution of pyrrole chemistry, which has its roots in nineteenth-century organic chemistry. The fundamental pyrrole heterocycle was first discovered and characterized during the early explorations of nitrogen-containing aromatic systems, establishing the foundation for understanding five-membered heterocyclic compounds. The historical significance of pyrrole derivatives became apparent through their presence in naturally occurring biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, which are naturally occurring metal complexes that play vital roles in biological systems including photosynthesis, oxygen transport, and redox cycling reactions.

The synthetic methodology for creating substituted pyrroles advanced significantly with the development of the Knorr pyrrole synthesis, a widely used chemical reaction that synthesizes substituted pyrroles through the reaction of α-amino-ketones with compounds containing electron-withdrawing groups such as esters. This historical synthetic approach established the framework for creating complex pyrrole derivatives and demonstrated the versatility of pyrrole chemistry in constructing diverse molecular architectures. The evolution of pyrrole synthesis continued through the twentieth century, with researchers developing increasingly sophisticated methods for introducing multiple substituents onto the pyrrole ring system.

The specific development of carbonitrile-substituted pyrroles emerged from the recognition that the nitrile functional group could serve as a versatile synthetic handle for further chemical transformations. Research has shown that pyrrole-3-carbonitrile derivatives can be synthesized through various methodologies, including one-pot multicomponent reactions between α-hydroxyketones, oxoacetonitriles, and primary amines, which provide N-substituted 2,3,5-functionalized 3-cyanopyrroles with complete selectivity in up to 90% isolated yields. These synthetic advances have positioned compounds like this compound as important intermediates in modern organic synthesis.

The historical progression of pyrrole chemistry has been marked by continuous innovation in synthetic methodologies, with recent developments focusing on sustainable approaches such as photochemical and electrochemical methods that offer new avenues for constructing substituted pyrroles from diverse nitrogen-containing precursors. This historical context demonstrates how this compound represents both a culmination of traditional pyrrole chemistry and a gateway to contemporary synthetic applications.

Chemical Significance in Heterocyclic Chemistry

The chemical significance of this compound within heterocyclic chemistry stems from its unique structural features that exemplify fundamental principles governing nitrogen-containing aromatic systems. Pyrrole, as a five-membered aromatic heterocycle with the formula C₄H₄NH, demonstrates aromatic character through the delocalization of the nitrogen lone pair electrons into the ring system, creating a 4n + 2 aromatic system according to Hückel's rule. The aromatic character of pyrrole is modest relative to benzene but comparable to related heterocycles thiophene and furan, with resonance energies that reflect the degree of electron delocalization within these systems.

The substitution pattern in this compound provides valuable insights into the electronic effects operating within pyrrole chemistry. The three methyl groups at positions 1, 2, and 5 serve as electron-donating substituents that increase the electron density of the pyrrole ring, while the carbonitrile group at position 3 acts as an electron-withdrawing substituent that modulates the electronic properties of the heterocycle. This combination of electron-donating and electron-withdrawing groups creates a molecule with distinctive reactivity patterns that are of significant interest in understanding heterocyclic chemistry principles.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂ | |

| Molecular Weight | 134.18 g/mol | |

| CAS Registry Number | 70319-61-8 | |

| Melting Point | Solid at room temperature | |

| InChI Key | AKQHYJBBIMGELE-UHFFFAOYSA-N |

The carbonitrile functional group in this compound represents a particularly significant aspect of its chemical importance, as nitrile groups are known to participate in diverse chemical transformations that expand the synthetic utility of the molecule. Research on pyrrole-3-carbonitrile derivatives has demonstrated that the carbonitrile group can undergo various reactions including reduction to form amines, oxidation to generate carboxylic acids, and participation in cycloaddition reactions to construct more complex heterocyclic systems. The electron-withdrawing nature of the carbonitrile group also influences the reactivity of the pyrrole ring toward electrophilic substitution reactions, creating opportunities for selective functionalization.

The chemical significance of this compound extends to its role as a building block in medicinal chemistry and materials science. Pyrrole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them valuable scaffolds for drug discovery applications. The specific substitution pattern of this compound provides a framework for understanding structure-activity relationships in pyrrole-based bioactive molecules, contributing to the rational design of new therapeutic agents.

Recent advances in pyrrole chemistry have highlighted the importance of multi-substituted derivatives like this compound in developing new synthetic methodologies. Research has shown that such compounds can serve as versatile intermediates in one-pot multicomponent reactions that proceed with high atom efficiency and excellent selectivity. These developments underscore the continuing significance of this compound class in advancing both fundamental understanding and practical applications of heterocyclic chemistry.

Properties

IUPAC Name |

1,2,5-trimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-4-8(5-9)7(2)10(6)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQHYJBBIMGELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or amides.

Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of 1,2,5-trimethyl-1H-pyrrole-3-amine.

Substitution: Substitution reactions can occur at the pyrrole ring, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions: Reagents such as potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions are commonly used.

Major Products Formed: The major products include oxidized derivatives, amines, and substituted pyrroles.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its use in pharmaceuticals, including its potential as a therapeutic agent.

Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,2,5-trimethyl-1H-pyrrole-3-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. The cyano group can act as a bioisostere for other functional groups, influencing biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrrole-3-carbonitrile Derivatives

The provided evidence highlights several pyrrole-3-carbonitrile derivatives with varying substituents, synthesized via multicomponent reactions (Table 1). Key comparisons include:

Table 1: Comparison of Pyrrole-3-carbonitrile Derivatives

Key Observations :

- Cyano Group Stability: The IR absorption for the nitrile group (ν(CN) ~2217–2221 cm⁻¹) remains consistent across derivatives, indicating minimal electronic perturbation by substituents .

- Lipophilicity vs. Polarity : The trimethyl derivative lacks polar groups (e.g., hydroxyls in 1j/1k), enhancing its lipophilicity compared to glycosylated or hydroxyl-bearing analogs .

- Synthetic Flexibility : Derivatives like 4a/4b incorporate carbohydrate moieties via multicomponent reactions, enabling applications in glycoscience .

Pyrazole-3-carbonitrile Analogs

Pyrazole-3-carbonitriles () share structural similarities but differ in heterocyclic core (pyrazole vs. pyrrole). Notable examples include:

Table 2: Pyrazole-3-carbonitrile Derivatives

| Compound Name | Substituents (Positions) | Melting Point (°C) | Key Features |

|---|---|---|---|

| 5-(4-Cyanophenyl)-1H-pyrazole-3-carbonitrile (2h) | 5-(4-CNPh) | 270–272 | High thermal stability |

| 5-(4-Nitrophenyl)-1H-pyrazole-3-carbonitrile (2i) | 5-(4-NO2Ph) | 231–233 | Electron-withdrawing nitro group |

| 5-(3-Nitrophenyl)-1H-pyrazole-3-carbonitrile (2j) | 5-(3-NO2Ph) | 190–192 | Meta-substitution effects |

Comparison with Pyrroles :

- Aromaticity and Reactivity : Pyrazoles feature two adjacent nitrogen atoms, increasing hydrogen-bonding capacity and acidity compared to pyrroles .

- Thermal Stability : Pyrazole derivatives (e.g., 2h) exhibit higher melting points (>270°C) than pyrrole analogs, suggesting superior crystallinity and stability .

Structural Similarity Analysis ()

Compounds with Tanimoto similarity scores >0.5 to this compound include:

- 2-Formyl-1H-pyrrole-3-carbonitrile (Similarity: 0.55): The formyl group introduces electrophilicity, enabling condensation reactions absent in the trimethyl derivative .

- 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile (Similarity: 0.52): The amino group enhances nucleophilicity, contrasting with the inert methyl groups in the target compound .

Biological Activity

Overview

1,2,5-Trimethyl-1H-pyrrole-3-carbonitrile is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. As a derivative of pyrrole, it exhibits a range of properties that make it a valuable candidate for further research and potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10N2

- Molecular Weight : 150.18 g/mol

- Structure : The compound features a pyrrole ring substituted with three methyl groups and a carbonitrile group at the 3-position, enhancing its lipophilicity and stability.

Biological Activities

-

Antimicrobial Activity

- Research indicates that pyrrole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various Gram-positive and Gram-negative bacteria. Studies suggest that modifications in the side groups can significantly influence their antimicrobial potency .

-

Anticancer Properties

- Pyrrole derivatives are often explored for their potential as anticancer agents. For example, certain derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The effectiveness of these compounds is often linked to their interaction with specific molecular targets such as growth factor receptors .

- Enzyme Inhibition

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution : The carbonitrile group allows for electrophilic interactions with nucleophilic sites on biomolecules.

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.

- Membrane Interaction : Its lipophilic nature enables it to integrate into cellular membranes, potentially altering membrane dynamics and affecting cell signaling.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits growth in cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of tyrosine kinases |

Case Study: Anticancer Activity

In a study examining various pyrrole derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at concentrations as low as M. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related pyrrole compounds found that modifications similar to those in this compound resulted in enhanced activity against resistant strains of Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were comparable to standard antibiotics like ampicillin .

Preparation Methods

Preparation Methods Overview

The synthesis of 1,2,5-trimethyl-1H-pyrrole-3-carbonitrile can be broadly categorized into:

- Direct methylation of pyrrole derivatives

- Multi-step functionalization involving cyano group introduction

- Catalytic and one-pot synthesis approaches

Preparation from Pyrrole: Methylation and Cyanation

Starting Material: Pyrrole or substituted pyrroles

- Strong bases (e.g., sodium hydride, potassium tert-butoxide)

- Methylating agents such as methyl iodide or dimethyl sulfate

- Cyanation reagents or intermediates for cyano group introduction

The typical synthetic route involves initial methylation of the pyrrole nitrogen and carbon atoms at positions 2 and 5 using methyl iodide or dimethyl sulfate in the presence of a strong base. The methylation is selective and controlled to achieve trimethyl substitution. Following methylation, the cyano group is introduced at position 3 through nucleophilic substitution or condensation reactions involving malononitrile or other cyano precursors.

On an industrial scale, multi-step synthesis is employed where pyrrole derivatives undergo selective functionalization to install the cyano group. This often involves intermediate isolation and purification steps. The process requires careful control of reaction conditions to maximize yield and purity.

Reaction Conditions Summary:

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Methylation | Methyl iodide, strong base | Reflux, inert atmosphere | Variable | Selective methylation at N, C2, C5 |

| Cyanation | Malononitrile or equivalent | Reflux with pyridine catalyst | ~45% (example) | Requires careful temperature control |

Ultrasonic-Assisted Condensation Method

A novel method involves ultrasonic irradiation to enhance reaction rates and yields:

- Reaction: Condensation of dimedone with 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile in ethanol with p-toluenesulfonic acid catalyst.

- Conditions: Ultrasonic irradiation at 60°C for 20 minutes.

- Yield: High yield (~92%) achieved in significantly shorter reaction time compared to traditional reflux methods.

- Advantages: Ultrasonic irradiation accelerates the reaction, reduces time, and improves product purity.

Although this method is reported for a related pyrrole-carbonitrile derivative, it demonstrates the potential of ultrasonic methods to improve synthesis efficiency of pyrrole carbonitriles, potentially adaptable to this compound synthesis.

One-Pot Catalytic Reduction and Functionalization

Recent advances include one-pot methods using metal catalysts for efficient synthesis:

- Example: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde via one-pot reduction and cyclization starting from 2-(2-fluorobenzoyl) malononitrile.

- Catalysts: Palladium on carbon, platinum carbon, palladium hydroxide, zinc powder.

- Process: Sequential hydrogenation steps under controlled pressure and temperature, followed by purification.

- Benefits: Avoids multi-step intermediate separations, reduces waste, lowers cost, and is industrially scalable.

This approach, while specific to a fluorophenyl-substituted pyrrole, illustrates advanced catalytic strategies that could be adapted for the preparation of this compound to enhance yield and environmental sustainability.

Reaction Analysis and Optimization

- The cyano group can be selectively reduced to amines using reagents like lithium aluminum hydride or diisobutylaluminium hydride (DIBAL-H).

- Oxidation of pyrrole derivatives can lead to carboxylic acids or amides, providing pathways for further functionalization.

- Electrophilic substitution on the pyrrole ring is feasible, allowing introduction of various functional groups at non-methylated positions.

- Reaction temperature and solvent choice critically influence selectivity and yield.

- Use of catalysts and ultrasonic irradiation can significantly improve reaction efficiency.

- Purification often involves recrystallization or chromatography to achieve high purity.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct methylation + cyanation | Methyl iodide, strong base, malononitrile | Reflux, pyridine catalyst | ~45 | Straightforward, well-known | Moderate yield, multi-step |

| Ultrasonic-assisted condensation | Dimedone, TsOH catalyst, ethanol | Ultrasonic irradiation, 60°C, 20 min | 92 | Fast, high yield, mild conditions | Reported for related derivatives |

| One-pot catalytic reduction | Pd/C, Pt/C, Zn powder, H2, acetic acid | Hydrogenation under pressure | High | Environmentally friendly, scalable | Complex catalyst handling |

Q & A

Q. Key Conditions :

- Temperature control (60–100°C) to prevent decomposition.

- Use of aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Purification via column chromatography (silica gel, hexane/EtOAc) to isolate the product .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| A | 65–75 | H₂SO₄, 80°C | |

| B | 50–60 | AuCl₃, 60°C |

How can NMR and IR spectroscopy confirm the structure and purity of this compound?

Q. Basic

- ¹H NMR :

- Methyl groups at positions 1, 2, and 5 appear as singlets (δ 2.1–2.5 ppm).

- Pyrrole ring protons resonate as a doublet (δ 6.8–7.2 ppm) .

- ¹³C NMR :

- Cyano carbon at δ 115–120 ppm.

- Methyl carbons at δ 20–25 ppm .

- IR :

- Strong absorption at ~2210 cm⁻¹ (C≡N stretch).

- Absence of peaks >3000 cm⁻¹ confirms no residual hydroxyl groups .

Q. Purity Check :

- HPLC (C18 column, acetonitrile/water) with retention time matching standards .

How does the position of methyl substituents influence the reactivity of pyrrole-3-carbonitriles in cross-coupling reactions?

Q. Advanced

- Steric Effects :

- 2,5-Dimethyl groups hinder electrophilic substitution at the 4-position, directing reactions to the 3-cyano group .

- Electronic Effects :

- Electron-donating methyl groups increase electron density on the pyrrole ring, enhancing reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Case Study :

- 1,2,5-Trimethyl derivatives show 30% higher reactivity in Buchwald-Hartwig aminations compared to non-methylated analogs .

What strategies resolve contradictions in reported biological activities of structurally similar pyrrole carbonitriles?

Q. Advanced

- Comparative Assays :

- Use standardized in vitro models (e.g., HCT-116 cells for anticancer activity) to eliminate variability .

- Structure-Activity Relationship (SAR) :

- Correlate substituent effects (e.g., methyl vs. formyl) with IC₅₀ values. For example, 5-formyl analogs show stronger apoptosis induction than methyl derivatives .

- Computational Modeling :

- Molecular docking (AutoDock Vina) identifies binding affinities to target proteins (e.g., EGFR kinase) .

How can computational models predict the regioselectivity of electrophilic substitutions on the pyrrole ring?

Q. Advanced

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G* level to calculate Fukui indices, identifying nucleophilic sites (e.g., C-4 position in 1,2,5-trimethyl derivatives) .

- Molecular Electrostatic Potential (MEP) :

- Visualize electron-rich regions prone to electrophilic attack (e.g., C-3 adjacent to the cyano group) .

What are the key challenges in scaling up the synthesis from milligram to gram scale?

Q. Basic

- Purification :

- Column chromatography becomes impractical; switch to recrystallization (solvent: ethanol/water) .

- Exothermic Reactions :

- Use jacketed reactors with temperature control to manage heat during cyclization .

- Yield Optimization :

- Pilot studies show a 15% yield drop at >5 g scale due to intermediate instability; improve by adding stabilizers (e.g., BHT) .

How do solvent systems influence cyclocondensation reactions, and how can solvent effects be evaluated?

Q. Advanced

- Polar Solvents (DMF, DMSO) :

- Stabilize charged intermediates, accelerating cyclization but risking byproduct formation (e.g., dimerization) .

- Non-Polar Solvents (Toluene) :

- Favor entropy-driven reactions but require higher temperatures (ΔG‡ = 85 kJ/mol) .

- Systematic Evaluation :

- Conduct kinetic studies (GC-MS monitoring) to map solvent polarity vs. reaction rate .

How can isotopic labeling elucidate mechanisms of byproduct formation during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.